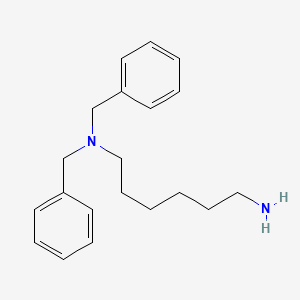

N~1~,N~1~-Dibenzylhexane-1,6-diamine

Description

N¹,N¹-Dibenzylhexane-1,6-diamine is a diamine derivative featuring a hexane backbone with two benzyl groups attached to the terminal nitrogen atoms. This structure imparts unique physicochemical properties, such as enhanced hydrophobicity and steric bulk, compared to unsubstituted hexane-1,6-diamine. The benzyl substituents likely influence its applications in catalysis, polymer chemistry, or pharmaceutical intermediates, though specific studies on this compound require further exploration.

Properties

CAS No. |

5432-21-3 |

|---|---|

Molecular Formula |

C20H28N2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

N',N'-dibenzylhexane-1,6-diamine |

InChI |

InChI=1S/C20H28N2/c21-15-9-1-2-10-16-22(17-19-11-5-3-6-12-19)18-20-13-7-4-8-14-20/h3-8,11-14H,1-2,9-10,15-18,21H2 |

InChI Key |

KNXBLEKQEBTKCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCCCCN)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Hydrophobicity : Benzyl and cyclohexyl substituents (e.g., N¹,N¹-Dibenzyl and N,N'-Dicyclohexyl analogs) increase hydrophobicity compared to alkyl-substituted derivatives, impacting solubility in polar solvents .

- Steric Bulk : Bulky groups like benzyl or cyclohexyl may hinder coordination with metal ions, whereas smaller alkyl groups (methyl, ethyl) enhance chelation efficiency .

Applications :

- Antimicrobial Activity : Hexane-1,6-diamine derivatives, when complexed with trivalent metals (Cr, Fe, Co), exhibit antibacterial properties. For example, MIC values for such complexes range from 25–100 µg/mL against Gram-positive and Gram-negative bacteria . The benzyl groups in N¹,N¹-Dibenzylhexane-1,6-diamine could modulate bioavailability or membrane penetration.

- Polymer Chemistry : Tetramethyl derivatives (e.g., N,N,N',N'-Tetramethyl-1,6-hexanediamine) are commercial catalysts, while dipropyl or diethyl variants serve as crosslinkers in epoxy resins .

Synthetic Flexibility :

- Dibenzylated diamines are synthesized via coupling reactions (e.g., Glaser reaction for diyne-containing analogs) , whereas alkyl-substituted derivatives often form via nucleophilic substitution or condensation .

Research Findings and Data

Antimicrobial Performance (Hexane-1,6-diamine Derivatives)

| Metal Complex (Derived From) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

|---|---|---|

| Chromium-Hexane-1,6-diamine | 25 | 50 |

| Iron-Hexane-1,6-diamine | 50 | 100 |

| Cobalt-Hexane-1,6-diamine | 50 | 100 |

| Chloramphenicol (Standard) | 25 | 25 |

Data adapted from antibacterial studies in .

Note: The benzyl groups in N¹,N¹-Dibenzylhexane-1,6-diamine may alter metal-binding efficiency or microbial target specificity compared to unsubstituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.